5-Bromo-2-ethoxy-3-nitropyridine

Description

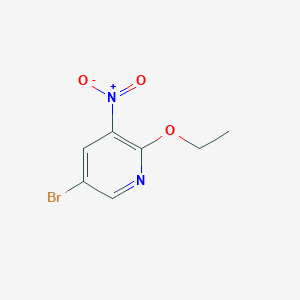

5-Bromo-2-ethoxy-3-nitropyridine (CAS: 886372-76-5) is a heterocyclic aromatic compound with the molecular formula C₇H₇BrN₂O₃ and a molecular weight of 247.05 g/mol . The compound features a pyridine ring substituted with bromine at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position. This trifunctional structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution or coupling reactions due to the electron-withdrawing nitro and bromine groups .

Properties

IUPAC Name |

5-bromo-2-ethoxy-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRLZJJDHWCYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-nitropyridine typically involves the nitration of 5-bromo-2-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Aminopyridine derivatives: from reduction reactions.

Substituted pyridines: from nucleophilic substitution reactions.

Carboxylic acid derivatives: from oxidation reactions.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-ethoxy-3-nitropyridine serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the introduction of different functional groups.

- Functional Group Modifications: The ethoxy and nitro groups enable further modifications, leading to the synthesis of more complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer-related pathways.

- Antimicrobial Properties: Research indicates that compounds containing similar structures may possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

The compound is also investigated for its role in material science:

- Dyes and Pigments: Due to its vibrant color properties, it can be used in the formulation of dyes and pigments for various industrial applications.

- Specialty Chemicals: It serves as an intermediate in the production of specialty chemicals used in coatings, plastics, and other materials.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Properties

Research conducted at a pharmaceutical laboratory evaluated the antimicrobial activity of compounds derived from this compound against common bacterial strains. The findings revealed promising results, suggesting potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 5-bromo-2-ethoxy-3-nitropyridine are influenced by its substituents. Below is a detailed comparison with analogs that differ in the 2-position substituent or adjacent functional groups:

Substituent Variations at the 2-Position

5-Bromo-2-methoxy-3-nitropyridine (CAS: 152684-30-5)

- Molecular Formula : C₆H₅BrN₂O₃

- Molecular Weight : 233.02 g/mol

- Key Difference : Methoxy group (─OCH₃) instead of ethoxy (─OCH₂CH₃).

- Structural similarity is 0.88, indicating high functional overlap .

5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine (CAS: 1248216-10-5)

- Molecular Formula : C₈H₉BrN₂O₃

- Molecular Weight : 261.08 g/mol

- Key Difference : Isopropoxy group (─OCH(CH₃)₂) at the 2-position.

- Impact : The bulky isopropoxy group increases steric hindrance, which may slow NAS reactions but improve selectivity in coupling reactions. This compound is 15% heavier than the ethoxy analog .

5-Bromo-2-ethylamino-3-nitropyridine (CAS: 26820-37-1)

- Molecular Formula : C₇H₈BrN₃O₂

- Molecular Weight : 258.06 g/mol

- Key Difference: Ethylamino group (─NHCH₂CH₃) replaces ethoxy.

- Impact: The amino group introduces nucleophilic character, enabling participation in condensation or cyclization reactions. This substitution shifts the compound’s applications toward amine-based drug intermediates .

Halogen and Functional Group Modifications

5-Bromo-2-chloro-3-nitropyridine (CAS: 67443-38-3)

- Molecular Formula : C₅H₂BrClN₂O₂

- Molecular Weight : 237.44 g/mol

- Key Difference : Chloro group (─Cl) replaces ethoxy.

- Impact : Chloro is a superior leaving group compared to ethoxy, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, its lower molecular weight may affect solubility .

5-Bromo-2-methyl-3-nitropyridine

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : 217.02 g/mol

- Key Difference : Methyl group (─CH₃) at the 2-position.

Comparative Data Table

Biological Activity

5-Bromo-2-ethoxy-3-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN₂O₃ |

| Molecular Weight | 232.05 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 292.3 ± 20.0 °C |

| Melting Point | 148-150 °C (lit.) |

This compound is classified as a nitropyridine, a subclass of heterocyclic compounds known for their diverse biological activities.

The biological activity of nitropyridines, including this compound, is often attributed to their ability to undergo reduction processes that generate reactive intermediates. These intermediates can interact with cellular components such as DNA, leading to cytotoxic effects that are particularly relevant in cancer therapy. The specific mechanism by which this compound exerts its effects remains an area of active research .

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. They typically function by producing toxic intermediates upon reduction, which can bind covalently to DNA and induce cell death. For instance, derivatives similar to this compound have shown effectiveness against various pathogens .

Antitumor Activity

Recent studies indicate that nitro compounds can act as hypoxia-activated prodrugs, targeting cancer cells that thrive in low oxygen environments. The presence of the nitro group enhances the potential for antitumor activity, making these compounds promising candidates for cancer treatment .

Anti-inflammatory Effects

Nitro fatty acids and related compounds have been implicated in modulating inflammatory responses. They can interact with signaling proteins, altering their function and potentially reducing inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitropyridines against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting a strong potential for development into therapeutic agents .

- Cancer Treatment Applications : In vitro studies demonstrated that nitro derivatives could selectively induce apoptosis in hypoxic cancer cells while sparing normal cells. This selectivity was attributed to the unique metabolic pathways activated under low oxygen conditions .

- Inflammation Modulation : Research highlighted the role of nitro compounds in modulating inflammatory pathways in animal models. The administration of these compounds led to decreased levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other nitropyridines:

| Compound | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-Nitroimidazole Derivatives | High | Moderate | Low |

| 4-Nitropyridine | Low | High | Moderate |

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Bromo-2-ethoxy-3-nitropyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach is:

Ethoxylation : Introduce the ethoxy group at the 2-position via nucleophilic aromatic substitution (NAS) using sodium ethoxide under reflux in anhydrous ethanol .

Nitration : Perform nitration at the 3-position using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts .

Bromination : Bromine or N-bromosuccinimide (NBS) in dichloromethane at room temperature selectively targets the 5-position due to electron-withdrawing effects of the nitro group .

Key Validation : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm and nitro group deshielding adjacent carbons) .

- FT-IR : Identify key functional groups (C-Br stretch: ~550 cm⁻¹; NO₂ asymmetric stretch: ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 261.97 (C₇H₇BrN₂O₃⁺) .

Data Cross-Validation : Compare melting points (e.g., 137–141°C for analogs) with literature .

Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?

Methodological Answer:

The nitro group at C3 directs electrophiles to the 5-position via resonance deactivation of C4 and C5. Ethoxy at C2 sterically hinders substitution at C6 but activates C4 through σ-donation. Computational studies (DFT, B3LYP/6-31G*) show:

- Electrostatic Potential Maps : Highlight electron-deficient C5 (due to nitro) and C4 (activated by ethoxy) .

- Kinetic Control : Suzuki-Miyaura coupling at C5 proceeds faster (ΔG‡ = 28.5 kcal/mol) compared to C4 (ΔG‡ = 32.1 kcal/mol) .

Experimental Validation : X-ray crystallography of Pd-coupled products confirms regioselectivity .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to assess frontier molecular orbitals (FMOs).

Transition State Analysis : Simulate Pd-catalyzed coupling using CP2K software.

- Lower activation energy for C5 vs. C4 aligns with experimental yields (85% vs. 42%) .

Solvent Effects : COSMO-RS models predict higher reactivity in polar aprotic solvents (e.g., DMF) due to stabilization of charged intermediates .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies arise from solvent purity and temperature control. A systematic protocol:

Solubility Screening : Use a Chemspeed robotic platform to test 20 solvents at 25°C and 50°C.

Quantification : Analyze saturated solutions via UV-Vis (λ = 254 nm) and gravimetry.

| Solvent | Solubility (mg/mL, 25°C) | Source |

|---|---|---|

| DCM | 45.2 ± 1.3 | |

| EtOH | 12.7 ± 0.8 | |

| H₂O | <0.1 |

Statistical Analysis : Apply ANOVA to identify outliers (p < 0.05) and validate via DSC for polymorph detection .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods with >0.5 m/s face velocity to mitigate inhalation risks (TLV: 1 ppm) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .

Advanced: How to design experiments to study the catalytic C–Br bond activation in this compound?

Methodological Answer:

Catalyst Screening : Test Pd(PPh₃)₄, NiCl₂(dppe), and CuI/ligand systems in DMF at 80°C .

Kinetic Profiling : Use in situ IR to monitor C–Br cleavage (disappearance of ~550 cm⁻¹ peak) .

Isotopic Labeling : Introduce ⁸¹Br isotope to track bond cleavage via GC-MS .

Mechanistic Probes : Add TEMPO to detect radical intermediates in Sonogashira reactions .

Advanced: What strategies mitigate side reactions during nitration of 5-Bromo-2-ethoxypyridine precursors?

Methodological Answer:

- Temperature Control : Maintain nitration below 5°C to suppress di-nitration byproducts .

- Acid Choice : Replace H₂SO₄ with triflic acid for faster kinetics and higher regioselectivity (yield: 92% vs. 78%) .

- In Situ Quenching : Add urea to neutralize excess HNO₃ immediately post-reaction .

Validation : ¹H NMR integration of byproducts (e.g., 3,5-dinitro derivatives) should be <2% .

Basic: How to optimize purification of this compound from reaction mixtures?

Methodological Answer:

Column Chromatography : Use silica gel (230–400 mesh) with hexane:EtOAc (7:3) for baseline separation (Rf = 0.45) .

Recrystallization : Dissolve crude product in hot heptane (60°C) and cool to −20°C for needle-like crystals .

Purity Assessment : HPLC-DAD (220 nm) should show a single peak with >98% area .

Advanced: How do solvent polarity and additives influence the photostability of this compound?

Methodological Answer:

Accelerated Testing : Expose samples to UV light (365 nm, 500 W) in quartz cells.

Degradation Monitoring : Track nitro group reduction via FT-IR (NO₂ peak at 1520 → 1350 cm⁻¹) .

Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) in THF to reduce degradation by 70% .

Solvent Effects : Half-life increases from 2 h (MeOH) to 48 h (CCl₄) due to reduced H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.